molecular formula C21H22N4O3 B14921617 N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide

N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide

Cat. No.: B14921617
M. Wt: 378.4 g/mol
InChI Key: UWMDBVVSDYILCK-OEAKJJBVSA-N
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Description

N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-((E)-1-{4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’~1~-((E)-1-{4-[(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’~1~-((E)-1-{4-[(2-CYANOBENZYL)OXY]PHENYL}METHYLIDENE)-2-MORPHOLINOACETOHYDRAZIDE is unique due to the presence of the morpholino group and the cyanobenzyl moiety, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(E)-[4-[(2-cyanophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C21H22N4O3/c22-13-18-3-1-2-4-19(18)16-28-20-7-5-17(6-8-20)14-23-24-21(26)15-25-9-11-27-12-10-25/h1-8,14H,9-12,15-16H2,(H,24,26)/b23-14+

InChI Key

UWMDBVVSDYILCK-OEAKJJBVSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3C#N

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3C#N

Origin of Product

United States

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